molecular formula C15H24Cl6O4S B1244552 Mytilipin A

Mytilipin A

Cat. No. B1244552
M. Wt: 513.1 g/mol
InChI Key: MRHBLGIXICCSSZ-DBHKVRRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mytilipin A is a natural product found in Mytilus galloprovincialis with data available.

Scientific Research Applications

Stereochemical Analysis and Synthesis

Mytilipin A, a chlorosulfolipid, has attracted significant interest in the field of stereochemistry and synthetic chemistry. A key study by Chung et al. (2013) demonstrated the synthesis of mytilipin A through a seven-step process. This synthesis has paved the way for further exploration of mytilipin A's properties and potential applications.

Structural Elucidation and Revision

The complex structure of mytilipin A and related compounds like mytilipin B has been a subject of research, leading to significant findings in structural chemistry. Sondermann and Carreira (2019) worked on the stereochemical revision and total synthesis of mytilipin B, which is closely related to mytilipin A. Their work contributes to a better understanding of these marine natural products.

Chemical Synthesis and Stability

Further research by Chung and Vanderwal (2014) discussed various approaches to the chemical synthesis of chlorosulfolipids like mytilipin A. Their work highlighted the stability of polychlorinated molecules and introduced new methods in acyclic stereocontrol, which could be pivotal in the development of new synthetic pathways for compounds similar to mytilipin A.

properties

Product Name

Mytilipin A

Molecular Formula

C15H24Cl6O4S

Molecular Weight

513.1 g/mol

IUPAC Name

[(E,2R,3S,4R,5S,6S,7R)-2,3,5,6,7,15-hexachloropentadec-14-en-4-yl] hydrogen sulfate

InChI

InChI=1S/C15H24Cl6O4S/c1-10(17)12(19)15(25-26(22,23)24)14(21)13(20)11(18)8-6-4-2-3-5-7-9-16/h7,9-15H,2-6,8H2,1H3,(H,22,23,24)/b9-7+/t10-,11-,12-,13+,14-,15-/m1/s1

InChI Key

MRHBLGIXICCSSZ-DBHKVRRXSA-N

Isomeric SMILES

C[C@H]([C@H]([C@H]([C@@H]([C@H]([C@@H](CCCCCC/C=C/Cl)Cl)Cl)Cl)OS(=O)(=O)O)Cl)Cl

Canonical SMILES

CC(C(C(C(C(C(CCCCCCC=CCl)Cl)Cl)Cl)OS(=O)(=O)O)Cl)Cl

synonyms

mytilipin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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